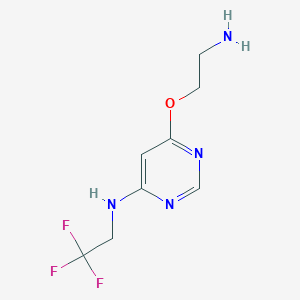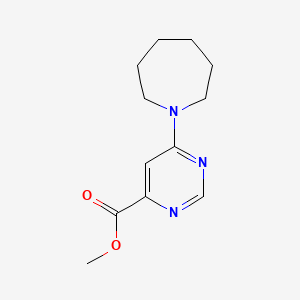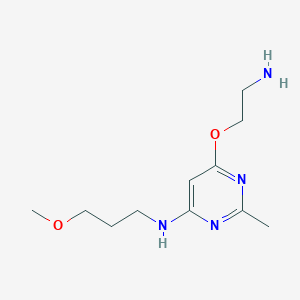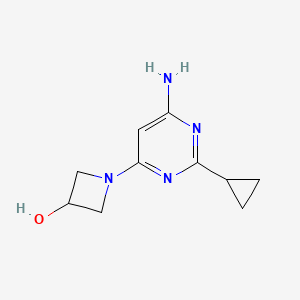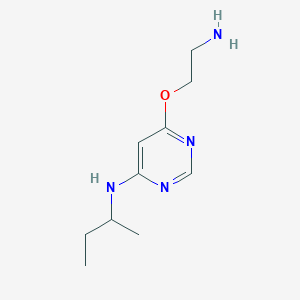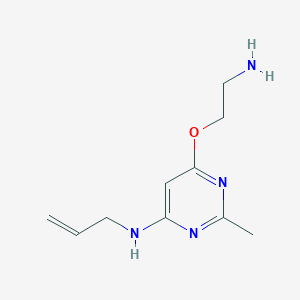
2-Cyclopropyl-3,3-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3,3-dimethylmorpholine (2C3DMM) is an organic compound belonging to the cyclopropyl morpholine family. It is a colorless liquid with a strong odor and boiling point of 101-102°C. 2C3DMM is used in a variety of industrial and laboratory applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for other organic compounds.
Scientific Research Applications
Ring Expansion and Polymerization Reactions
Cyclopropyl compounds, including those with structures similar to 2-Cyclopropyl-3,3-dimethylmorpholine, have been engaged in ring expansion reactions to produce larger cyclic structures. These transformations have been facilitated through reactions like [2+2] cycloadditions and subsequent treatments, illustrating the versatility of cyclopropyl derivatives in synthetic chemistry (Franck-Neumann et al., 1989).
Mechanistic Insights in Organic Reactions
The cyclization of compounds structurally related to 2-Cyclopropyl-3,3-dimethylmorpholine has been studied to understand the underlying mechanisms in organic reactions. These studies provide insights into the pathways and intermediates involved, contributing to the broader understanding of reaction dynamics in organic chemistry (Kimball et al., 2002).
Catalysis and Enantioselective Reactions
Compounds like 2-Cyclopropyl-3,3-dimethylmorpholine have been used in catalyzed annulation reactions, demonstrating their role in facilitating complex chemical transformations. These reactions have led to the synthesis of molecules with significant stereochemical complexity, highlighting the potential of these compounds in asymmetric synthesis and catalysis (Candish et al., 2016).
Applications in Medicinal Chemistry
Cyclopropyl-containing molecules have been employed in the synthesis of small molecules for medicinal chemistry applications. The ability to introduce cyclopropyl-heteroatom linkages expands the chemical space accessible for drug development, offering new avenues for the synthesis of pharmacologically relevant compounds (Derosa et al., 2018).
properties
IUPAC Name |
2-cyclopropyl-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2)8(7-3-4-7)11-6-5-10-9/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGSRIMUPMELR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


